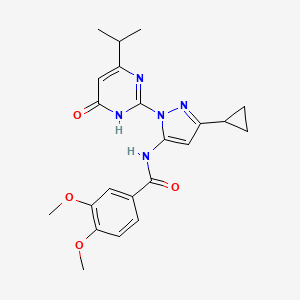

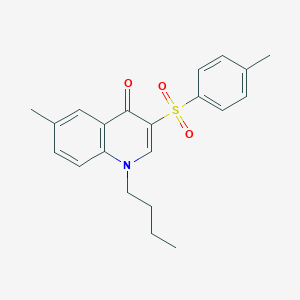

1-butyl-6-methyl-3-tosylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Environmentally Benign Solvents

The use of room temperature ionic liquids, specifically 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF6), has been demonstrated as an environmentally friendly solvent for the preparation of isoquinoline derivatives, including compounds similar to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one, through Bischler–Napieralski cyclization. This method offers excellent purity and yields under mild conditions, highlighting an environmentally benign alternative for chemical reactions (Judeh et al., 2002).

Sigma-2 Receptor Probes

Research on similar quinoline derivatives has led to the development of novel sigma-2 receptor probes. These compounds, due to their structural flexibility and affinity for sigma-2 receptors, have shown potential in in vitro studies, indicating their relevance in biological and pharmaceutical research (Xu et al., 2005).

Corrosion Inhibition

Compounds based on 8-hydroxyquinoline, structurally related to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. These compounds have shown to be effective mixed-type inhibitors, indicating the potential of quinoline derivatives in protecting metals against corrosion (Faydy et al., 2019).

Fluorescent Probes for Bioimaging

A 1,8-naphthalimide-based Schiff base compound structurally related to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one has been developed as a "turn-on" fluorescent probe for Cu2+ ion detection. This compound exhibits high sensitivity and selectivity, making it suitable for bioimaging applications in HeLa cells, demonstrating the utility of quinoline derivatives in biological imaging and sensing (Wei et al., 2021).

Antioxidants in Lubricating Greases

Quinolinone derivatives, including compounds similar to 1-butyl-6-methyl-3-tosylquinolin-4(1H)-one, have been synthesized and evaluated for their antioxidant efficiency in lubricating greases. The study found these compounds to be effective in inhibiting oxidation, highlighting their potential use in enhancing the performance and longevity of lubricating greases (Hussein et al., 2016).

Propiedades

IUPAC Name |

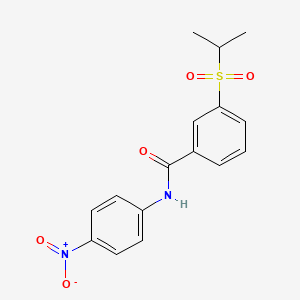

1-butyl-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-4-5-12-22-14-20(21(23)18-13-16(3)8-11-19(18)22)26(24,25)17-9-6-15(2)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZLXMJFTQSARV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-6-methyl-3-tosylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2568458.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2568461.png)

![N-(2-fluorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2568465.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2568466.png)

![2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2568468.png)

![1-(2-Methoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2568472.png)